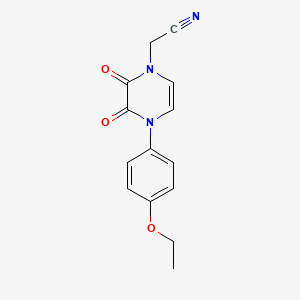

2-(4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile

描述

The compound 2-(4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile features a pyrazine-dione core substituted with a 4-ethoxyphenyl group and an acetonitrile moiety. The analysis below focuses on structurally analogous compounds to infer properties and behaviors.

属性

IUPAC Name |

2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-2-20-12-5-3-11(4-6-12)17-10-9-16(8-7-15)13(18)14(17)19/h3-6,9-10H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIFEZVQOYYKEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile typically involves the reaction of 4-ethoxybenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

2-(4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

科学研究应用

2-(4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-(4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

相似化合物的比较

Structural Analogues with Pyrazine-Dione Cores

N-(3,4-Dimethoxyphenyl)-2-[4-(4-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide (E209-0885)

- Key Features :

- Pyrazine-dione core with a 4-fluorophenyl substituent.

- Acetamide side chain instead of acetonitrile.

- 3,4-Dimethoxyphenyl group attached to the acetamide.

- Physicochemical Properties :

- Molecular Weight: 399.38 g/mol

- logP: 0.8155 (indicative of moderate lipophilicity).

- Polar Surface Area: 69.439 Ų (suggests moderate solubility in polar solvents).

2-(4-(3,4-Dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-Methoxyphenyl)acetamide

- Key Features :

- Pyrazine-dione core with 3,4-dimethoxyphenyl and 4-methoxyphenyl groups.

- Acetamide side chain.

- Physicochemical Properties :

- Molecular Weight: 411.4 g/mol

- Molecular Formula: C21H21N3O6

Target Compound vs. Analogues

Key Observations :

- The acetonitrile group in the target compound likely reduces lipophilicity (logP) compared to acetamide analogues, enhancing solubility in polar solvents.

- Substituents like 4-ethoxyphenyl (electron-donating) vs. 4-fluorophenyl (electron-withdrawing) may alter electronic properties and reactivity .

Substituent Effects on Bioactivity

The 4-ethoxyphenyl group is also found in apricoxib (CAS-197904-84-0), a benzenesulfonamide derivative used for pain and inflammation .

Photophysical and Electrochemical Comparisons

A structurally complex analogue, (E)-2-(6-(4′-(Diphenylamino)-[1,1′-biphenyl]-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)acetonitrile, demonstrates tunable photophysical properties due to extended conjugation and diphenylamino substituents . Though the target compound lacks such groups, its pyrazine-dione core may still exhibit redox activity or fluorescence if conjugated appropriately.

生物活性

The compound 2-(4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 298.33 g/mol. Its structure includes a dihydropyrazine core substituted with an ethoxyphenyl group and an acetonitrile moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazine ring and subsequent substitutions to introduce the ethoxyphenyl and acetonitrile groups. Specific synthetic routes have been documented in various studies, demonstrating efficient yields and purity levels above 95% .

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, analogs have shown potent inhibition of cell proliferation in liver cancer cell lines while sparing non-tumorigenic cells at concentrations as low as 10 µM . The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis.

Enzyme Inhibition

This compound may also act as an inhibitor of certain enzymes critical in cancer progression. For example, it has been suggested that derivatives can inhibit protein synthesis pathways that are often upregulated in cancer cells .

Neuroprotective Effects

While specific data on the neuroprotective effects of This compound is limited, related compounds have demonstrated neuroprotective properties through mechanisms involving cholinesterase inhibition and modulation of oxidative stress . These findings suggest potential applications in neurodegenerative diseases.

Research Findings

Case Studies

- Liver Cancer Cell Line Study : In a controlled experiment, derivatives similar to This compound were tested on murine liver cancer cell lines. Results indicated a significant reduction in cell viability with minimal effects on healthy cells.

- Neuroprotection in Animal Models : Research involving animal models has shown that compounds with similar structures can prevent neuronal death induced by ischemia, suggesting that further investigation into this compound's neuroprotective properties is warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。